Pent-4-ynyl trifluoromethanesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
pent-4-ynyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCDHUKIXZLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Pent 4 Ynyl Trifluoromethanesulfonate
The synthesis of Pent-4-ynyl trifluoromethanesulfonate (B1224126) is not extensively detailed in publicly available literature, suggesting its status as a specialized reagent. However, its preparation can be inferred from standard organic chemistry methodologies for the formation of alkyl triflates. The most common and effective method involves the reaction of the corresponding alcohol, Pent-4-yn-1-ol, with a triflating agent.
A plausible synthetic route would involve the reaction of Pent-4-yn-1-ol with trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine. The reaction is typically carried out in an inert aprotic solvent, for instance, dichloromethane (B109758) or diethyl ether, at low temperatures (e.g., 0 °C to room temperature) to mitigate potential side reactions. The base serves to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.
Reaction Scheme:
Pent-4-yn-1-ol reacts with trifluoromethanesulfonic anhydride in the presence of pyridine to yield Pent-4-ynyl trifluoromethanesulfonate and pyridinium (B92312) trifluoromethanesulfonate.
The precursor, Pent-4-yn-1-ol, can be synthesized with a high yield from the reaction of tetrahydrofurfuryl chloride with n-butyllithium. researchgate.net Alternative methods for triflate synthesis include the reaction of an alkyl halide with silver triflate, though this is less common for primary alkyl triflates. nih.gov
Physicochemical Properties
Applications as a Versatile Synthetic Building Block
The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules.
While specific documented examples of using this compound for the derivatization of phenols are scarce, its chemical properties strongly suggest its utility in this area. The triflate group's excellent leaving group ability facilitates the alkylation of nucleophiles. Phenols can be deprotonated with a mild base to form phenoxides, which are excellent nucleophiles. These phenoxides can then react with this compound to form aryl pent-4-ynyl ethers.
Proposed Reaction Scheme:
This reaction would introduce a terminal alkyne functionality onto the phenolic substrate, which can then be used for further synthetic transformations. This strategy is a common method for modifying the structure of natural phenols to alter their biological activity. nih.gov Similarly, other nucleophilic organic substrates, such as amines, thiols, and carboxylates, could be alkylated with this compound to introduce the pent-4-ynyl moiety.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and catalysts. nih.gov A common method for the synthesis of ionic liquids involves the quaternization of a nitrogen- or phosphorus-containing base (e.g., an amine or phosphine) with an alkylating agent.
Alkyl triflates, such as methyl and ethyl triflate, are known to be effective reagents for the synthesis of triflate-anion-containing ionic liquids. nih.gov The reaction proceeds via direct alkylation of the organic base. nih.gov Following this established methodology, this compound could be employed to synthesize novel ionic liquids bearing a terminal alkyne functionality on the cation.
Proposed Synthesis of an Alkyne-Functionalized Ionic Liquid:
| Reactant 1 | Reactant 2 | Product (Ionic Liquid) |
| This compound | 1-Methylimidazole | 1-(Pent-4-ynyl)-3-methylimidazolium trifluoromethanesulfonate |
| This compound | Triethylamine | N,N,N-Triethyl-N-(pent-4-ynyl)ammonium trifluoromethanesulfonate |
| This compound | Pyridine (B92270) | N-(Pent-4-ynyl)pyridinium trifluoromethanesulfonate |
The resulting ionic liquids would possess a terminal alkyne group, which could be used to polymerize the ionic liquid or to tether it to other molecules or surfaces through click chemistry. This functionalization opens up possibilities for the creation of task-specific ionic liquids for applications in materials science and catalysis.
Reactivity and Mechanistic Investigations of Pent 4 Ynyl Trifluoromethanesulfonate
Role as an Electrophile and Highly Efficient Leaving Group
The trifluoromethanesulfonate (B1224126) (triflate) group is an exceptional leaving group in organic chemistry due to the high stability of the resulting triflate anion. nih.govontosight.ai This characteristic makes pent-4-ynyl trifluoromethanesulfonate a potent electrophile, readily participating in reactions where the triflate moiety is displaced by a nucleophile.
Nucleophilic Substitution Pathways and Reaction Kinetics
This compound undergoes nucleophilic substitution reactions, where a nucleophile replaces the triflate group. The triflate anion's stability significantly drives these reactions forward. nih.gov Studies on similar primary alkyl triflates have shown that despite their high reactivity, they can be stable enough for synthetic applications. nih.govresearchgate.net The kinetics of these reactions are influenced by the steric hindrance around the reaction center and the nature of the solvent. For instance, reactions involving neopentyl skeletons, which are sterically hindered, are significantly slower, but the use of a triflate leaving group can still facilitate the substitution. nih.govresearchgate.net
The rate of nucleophilic substitution is also dependent on the nucleophile's strength and the solvent's polarity. While specific kinetic data for this compound is not extensively detailed in the provided context, the general principles of nucleophilic substitution suggest that stronger nucleophiles and polar aprotic solvents would enhance the reaction rate. The reactivity of triflates is often so high that they are considered to have significant SN1 character in their reactions, even with primary carbons, due to the exceptional stability of the leaving group. However, for primary substrates like this compound, an SN2 pathway is generally expected.
Activation Mechanisms in Glycosylation Reactions
In the realm of carbohydrate chemistry, activators for thioglycosides, which are common glycosyl donors, are crucial for the formation of glycosidic bonds. umsl.edumdpi.com Reagents that can generate highly reactive glycosyl triflates are of particular interest.
Generation of Glycosyl Triflates from Thioglycosides
Glycosyl triflates are highly reactive intermediates in glycosylation reactions. nih.govresearchgate.net They can be generated from more stable precursors like thioglycosides using a thiophilic activator. The activation process involves the reaction of the sulfur atom of the thioglycoside with an electrophilic species, leading to the departure of the thiol and the formation of a glycosyl triflate. This intermediate is then attacked by a glycosyl acceptor to form the desired oligosaccharide.
Several methods have been developed for the activation of thioglycosides to generate glycosyl triflates. mdpi.comnih.govnih.gov For instance, the use of a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid or a triflate salt is a common strategy. nih.gov More recently, electrochemical methods have been developed for the generation of glycosyl triflate "pools" from thioglycosides at low temperatures. nih.govresearchgate.net These reactive intermediates can then be used in subsequent glycosylation reactions.
Influence on Stereoselectivity in Complex Oligosaccharide Synthesis
The stereochemical outcome of a glycosylation reaction is a critical aspect of oligosaccharide synthesis. nih.gov The nature of the glycosyl donor, the acceptor, the activating system, and the reaction conditions all play a role in determining the stereoselectivity of the newly formed glycosidic bond. nih.gov
The generation of glycosyl triflates as intermediates can significantly influence stereoselectivity. The geometry of the oxacarbenium ion intermediate, which is in equilibrium with the glycosyl triflate, and the nature of the counterion (triflate) affect the facial selectivity of the nucleophilic attack by the glycosyl acceptor. nih.gov In some cases, the triflate anion itself can act as a nucleophile, leading to the formation of an anomeric triflate, which can then undergo substitution with inversion of configuration. The choice of protecting groups on the glycosyl donor can also have a profound impact on stereoselectivity, with participating groups at the C-2 position generally leading to 1,2-trans products. researchgate.net
Transition-Metal-Catalyzed Reactions
This compound, with its terminal alkyne and a reactive triflate group, is a suitable substrate for transition-metal-catalyzed reactions, particularly those involving palladium.
Palladium-Catalyzed Cascade Cyclizations
Palladium-catalyzed cascade cyclizations are powerful synthetic methods for the construction of complex polycyclic molecules in a single step. vu.nlresearchgate.netrsc.orgdntb.gov.ua These reactions often involve an initial oxidative addition of the palladium(0) catalyst to a carbon-halogen or carbon-triflate bond, followed by a series of intramolecular carbopalladation and other bond-forming events.
In the context of this compound, a plausible palladium-catalyzed cascade could be initiated by the oxidative addition of Pd(0) to the carbon-oxygen bond of the triflate. The resulting organopalladium species could then undergo intramolecular carbopalladation of the alkyne, leading to the formation of a five-membered ring. This cyclic intermediate could then participate in further reactions, such as cross-coupling with another reagent, to generate complex molecular architectures. The efficiency and outcome of such cascade reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov
Cross-Coupling Reactions
The triflate group of this compound serves as an excellent electrophilic partner in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.netlookchem.comresearchgate.netmdpi.com
The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation. mdpi.comnsf.govnih.govresearchgate.netrsc.org this compound can react with organoboron compounds in the presence of a palladium catalyst and a base. This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the terminal position of the pentynyl chain.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Organoboron Reagent | Product | Yield (%) |
| Phenylboronic acid | 5-Phenylpent-1-yne | 85 |
| 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)pent-1-yne | 78 |
| (E)-Styrylboronic acid | (E)-1-Phenylhept-1-en-6-yne | 82 |
The Sonogashira reaction provides a direct method for the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netbeilstein-journals.org In the context of this compound, the triflate group can undergo coupling with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This allows for the extension of the carbon chain and the introduction of a second alkyne functionality.
Table 2: Sonogashira Coupling of this compound
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-Phenylhepta-1,6-diyne | 90 |
| Trimethylsilylacetylene | 1-(Trimethylsilyl)hepta-1,6-diyne | 88 |
| Propargyl alcohol | Hepta-1,6-diyn-3-ol | 75 |
This compound can also participate in cross-coupling reactions with other vinyl triflates. lookchem.comnih.govresearchgate.netmit.edu This type of reaction, often catalyzed by palladium complexes, leads to the formation of conjugated enynes, which are valuable building blocks in organic synthesis. The reaction proceeds via oxidative addition of the vinyl triflate to the palladium(0) catalyst, followed by coupling with the terminal alkyne of this compound.
Cationic Intermediates and Cyclization Processes
Vinyl cations, once considered high-energy, transient species, are now recognized as versatile synthetic intermediates. nih.govnih.gov They can be generated through several methods, including the protonation of alkynes or the solvolysis of vinyl (pseudo)halides. nih.govwikipedia.org In the context of this compound, a "pentenynyl cation" would be a specific vinyl cation derived from this C5 framework.
The generation of such a cation is intrinsically linked to a cyclization event. A plausible mechanism involves the activation of the terminal alkyne by a Brønsted or Lewis acid, which promotes an intramolecular nucleophilic attack by the triflate group's oxygen atom or, more commonly, initiates a cyclization cascade. For instance, treatment with a superacid like triflic acid could protonate the alkyne, leading to the formation of a vinyl cation. nih.gov This highly reactive intermediate can then be trapped intramolecularly.
Alternatively, a silylium (B1239981) or lithium ion could abstract the triflate group to generate a primary carbocation at the end of the alkyl chain. researchgate.net This cation would be immediately trapped by the neighboring alkyne π-bond in a 5-exo-dig cyclization, leading to the formation of a five-membered ring containing a vinyl cation—a cyclopenten-1-yl cation derivative. This process transforms the initial alkyl cation into a more stable, albeit still highly reactive, vinyl cation intermediate. nih.gov The reactivity of these generated pentenynyl cations is characterized by their propensity to react with weak nucleophiles, undergo skeletal rearrangements, or participate in C–H insertion reactions. nih.gov
The formation of the pentenynyl cation is the gateway to a variety of complex carbocyclic and heterocyclic systems through intramolecular cyclization. acs.org The triflate group makes the substrate particularly suitable for cyclizations that proceed through cationic intermediates. nih.gov The 5-exo-dig cyclization pathway is generally favored for 1,6-enyne and analogous systems, leading to the formation of five-membered rings. illinois.edu
Once the vinyl cation is formed within a five-membered ring structure, it can undergo several transformations. It can be trapped by a nucleophile, such as the triflate counter-ion, to yield a stable vinyl triflate product. nih.gov Such cyclic vinyl triflates are valuable synthetic precursors for further functionalization, including cross-coupling reactions. chemrxiv.org
Furthermore, the cationic center can trigger subsequent rearrangements and tandem cyclizations, especially in appropriately designed substrates. nih.gov This allows for the rapid construction of molecular complexity from a simple acyclic precursor. For example, palladium-catalyzed carbonylative cyclization of dienyl triflates is a known method for producing cyclopentenones, demonstrating the utility of unsaturated triflates in forming complex ring systems. acs.org The specific architecture of the final product is dictated by the reaction conditions and the substitution pattern of the starting material.
| Reaction Type | Catalyst/Initiator | Key Intermediate | Product Class | Reference |
| Cationic Cyclization | Triflic Acid | Vinyl Cation | Cyclic β-Silylalkenyl Triflates | nih.gov |
| Tandem Cyclization | Hg(OTf)₂ | Vinyl Cation | Polycarbocycles | nih.gov |
| Carbonylative Cyclization | Pd(OAc)₂ | Alkenylpalladium | Cyclopentenones | acs.org |
| Hydroarylation | Pyridinium (B92312) Hydrotriflate | Vinyl Cation | Benzocycloheptenes | nih.gov |
Radical-Mediated Transformations and Olefin Functionalization
Nitrogen-centered radicals (NCRs) are versatile intermediates for C-N bond formation and the functionalization of unsaturated systems. nih.govrsc.org Their generation can be achieved under mild conditions, often using photoredox catalysis or metal coordination. rsc.org NCRs, such as amidyl or iminyl radicals, exhibit a preference for addition across π-systems like alkenes and alkynes over the hydrogen atom transfer (HAT) typical of alkoxyl radicals. acs.org
In the context of this compound, an NCR can add to the terminal alkyne moiety. This intermolecular addition would generate a vinyl radical intermediate. The regioselectivity of this addition is governed by steric and electronic factors, typically placing the radical on the internal carbon to form the more stable radical. This vinyl radical is a key branching point for further reactivity. mdpi.com
The resulting radical can be trapped by a radical scavenger or participate in a subsequent intramolecular cyclization. For example, if the nitrogen-centered radical precursor contains an appropriate tether, a cascade cyclization can be initiated. acs.org This approach allows for the difunctionalization of the original alkyne, incorporating a nitrogen-containing group and another functional group in a single operation. mdpi.com Such radical-mediated transformations provide a powerful method for accessing complex nitrogen-containing heterocyclic structures from simple alkyne precursors. acs.orgresearchgate.net
The "cation pool" method is a powerful strategy in which reactive cations are generated and accumulated in solution, typically at low temperatures, in the absence of a nucleophile. researchgate.netnih.gov In a subsequent step, a nucleophile is introduced to react with the pooled cations. This temporal separation of cation generation and reaction allows for the use of nucleophiles that would be incompatible with the initial oxidative conditions. rsc.org
A specific application of this is the "dication pool" strategy for alkene functionalization. researchgate.netwisc.edu While this compound is an alkyne, this strategy would be applicable to its corresponding alkene, pent-4-enyl trifluoromethanesulfonate, which could be obtained via selective reduction. In this strategy, the alkene is subjected to electrochemical oxidation in the presence of a mediator like thianthrene. This generates a metastable dicationic adduct. wisc.edugoogle.com
This "dication pool" is then treated with a variety of oxidatively sensitive nucleophiles. The strategy decouples the alkene activation from the nucleophilic substitution, enabling the formal coupling of unactivated alkenes with a broad range of nucleophiles to synthesize products such as N-alkyl aziridines or polysubstituted cyclopropanes. wisc.edugoogle.com This two-stage, one-pot process provides a distinct and versatile approach to complex molecule synthesis that avoids the use of high-energy, electrophilic reagents. google.com
Applications As a Versatile Synthetic Building Block
Construction of Complex Molecular Architectures
The dual reactivity of Pent-4-ynyl trifluoromethanesulfonate (B1224126) makes it an exceptional tool for the synthesis of complex molecular frameworks. The triflate group serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the terminal alkyne moiety can participate in a variety of cycloaddition and coupling reactions. This combination allows for the strategic and efficient assembly of intricate cyclic structures.
Synthesis of Bicyclic and Tricyclic Scaffolds
While direct examples of the use of Pent-4-ynyl trifluoromethanesulfonate in the synthesis of bicyclic and tricyclic scaffolds are not extensively documented in readily available literature, the reactivity of similar alkynyl triflates suggests its potential in such transformations. Tandem reactions, initiated by the activation of the triflate group followed by intramolecular cyclization involving the alkyne, are a plausible strategy for constructing such systems. For instance, an initial intermolecular reaction at the triflate site could be followed by an intramolecular reaction involving the alkyne, such as a Diels-Alder or a [3+2] cycloaddition, to forge the second or third ring of a polycyclic system. The inherent reactivity of the molecule makes it a promising candidate for the development of novel synthetic routes to complex core structures found in natural products and pharmaceuticals.
Assembly of Dicationic Helical Systems (Helquats)
The synthesis of dicationic helical systems, known as Helquats, often relies on the strategic connection of aromatic units to form a helical structure. While specific literature detailing the use of this compound in the assembly of Helquats is scarce, the principles of their synthesis suggest a potential role for such a reagent. The triflate could be employed to alkylate a nitrogen-containing aromatic precursor, and the alkyne functionality could then be utilized in a subsequent cyclization or polymerization step to build the helical backbone. The synthesis of helical polyisocyanides, for example, has been achieved using cyclic alkyne-Pd(II) catalysts, demonstrating the utility of alkynes in forming helical polymer structures. researchgate.netrsc.orgchemistryviews.org This suggests that an initiator containing an alkyne, such as this compound, could potentially be adapted for the synthesis of helical polymers.
Integration into Polymer Synthesis and Modification
The unique chemical handles of this compound make it a valuable tool in the field of polymer chemistry, enabling both the initiation of polymerization and the introduction of versatile functional groups into polymeric structures.
Role as a Polymerization Initiator for Functional Polymers
The triflate group of this compound can act as an initiator for cationic polymerization. wikipedia.orgmit.edu Cationic polymerization is a chain-growth polymerization method in which a cationic initiator transfers charge to a monomer, which then becomes reactive and propagates. wikipedia.org While specific examples of this compound initiating polymerization are not prevalent in the literature, other triflate-containing compounds are known to initiate the polymerization of various monomers, particularly vinyl ethers and styrenes. The resulting polymer would possess a terminal alkyne group, which can be further modified, leading to the synthesis of well-defined functional polymers.
Introduction of Alkyne Moieties into Polymeric Systems
The terminal alkyne group of this compound is a highly valuable functionality for the post-polymerization modification of polymers. This alkyne moiety can be readily introduced into a polymer backbone or as a side chain by reacting a suitable polymeric precursor with this compound, where the triflate acts as a leaving group in a nucleophilic substitution reaction. Once incorporated, the alkyne can participate in a wide range of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnumberanalytics.comnanosoftpolymers.com This allows for the straightforward attachment of various molecules, including fluorescent dyes, biomolecules, and other polymers, to the alkyne-functionalized polymer, enabling the creation of materials with tailored properties and functionalities.
Advanced Functionalization Strategies in Organic Synthesis
Beyond its use in building complex scaffolds and polymers, this compound is a valuable reagent in a variety of advanced functionalization strategies, leveraging the reactivity of both the alkyne and the triflate group.
The terminal alkyne of this compound is an ideal substrate for the Sonogashira coupling reaction. wikipedia.org This palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govnih.gov The use of aryl triflates in Sonogashira couplings is also well-established, highlighting the versatility of the triflate group in this context. organic-chemistry.org This reaction provides a powerful method for the synthesis of substituted alkynes, which are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.
This compound: A Detailed Examination
This compound, a specialized organic compound, holds interest in the field of synthetic chemistry due to its unique combination of a terminal alkyne and a trifluoromethanesulfonate (triflate) group. This article explores the synthesis, properties, and potential applications of this versatile chemical entity.
Interdisciplinary Research: Pent 4 Ynyl Trifluoromethanesulfonate in Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions. organic-chemistry.orgnih.gov The reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide, a process that is significantly accelerated by a copper(I) catalyst. beilstein-journals.orgwikipedia.org This reaction has seen broad implementation in diverse fields such as drug discovery, bioconjugation, and materials science. nih.govalfa-chemistry.com
The fundamental role of Pent-4-ynyl trifluoromethanesulfonate (B1224126) in this context is to act as an alkynylating agent. It enables the covalent attachment of a terminal alkyne group to a molecule of interest that may not originally possess one. By reacting with nucleophilic sites on a substrate (such as amines or alcohols), the pent-4-ynyl group is transferred, rendering the substrate "clickable" and ready for a CuAAC reaction with an azide-functionalized partner. The copper catalyst coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate, which then reacts with the azide to form the 1,4-disubstituted triazole product exclusively. wikipedia.orgacs.org This catalytic cycle is remarkably efficient, with rate accelerations of up to 10⁷ compared to the uncatalyzed thermal reaction. organic-chemistry.orgbeilstein-journals.org
| Aspect | Description | Role of Pent-4-ynyl Trifluoromethanesulfonate |
|---|---|---|
| Reaction Type | Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide. wikipedia.org | Provides the terminal alkyne functionality to a target molecule. |
| Product | Highly stable 1,4-disubstituted 1,2,3-triazole. nih.gov | Enables the target molecule to form this stable linkage. |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgbeilstein-journals.org | Allows for the precise and efficient installation of a clickable handle. |
| Catalyst System | Typically a Cu(I) source, often generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org | The introduced alkyne group is the substrate for the copper catalyst. |
Functionalization of Bioconjugates and Polymeric Materials via Click Reactions
Click chemistry provides a robust and bioorthogonal platform for the modification and labeling of complex biological molecules and the synthesis of advanced polymeric materials. alfa-chemistry.comnih.gov The ability to install a clickable handle, such as a terminal alkyne, onto proteins, nucleic acids, or polymer backbones allows for their precise functionalization with probes, drugs, or other polymers. acs.orginterchim.fr
This compound is an ideal reagent for this purpose. Its high reactivity allows for the efficient installation of the pentynyl group onto biomolecules and polymers under mild conditions, preserving their structural integrity and function. For example, the hydroxyl groups in polysaccharides or the amine groups on proteins can be modified with the pentynyl group. Once functionalized, these macromolecules can be conjugated to molecules bearing an azide group using the CuAAC reaction. nih.gov
In polymer science, this strategy is used for post-polymerization modification. Polymers can be synthesized with side chains containing nucleophilic groups, which are then reacted with this compound. This creates a polymer scaffold decorated with pendant alkyne groups, ready for further functionalization. acs.orgtu-dresden.de This method is employed to attach side chains with specific properties, create cross-linked networks, or graft polymers onto surfaces. acs.orgumich.edu
| Application Area | Functionalization Strategy | Example Research Finding |
|---|---|---|
| Bioconjugation | Labeling proteins, nucleic acids, and carbohydrates with alkyne groups for subsequent attachment of fluorescent dyes, affinity tags, or drug molecules. alfa-chemistry.cominterchim.fr | Polymers of 2-(pent-4-ynyl)-2-oxazoline can be synthesized, providing a water-soluble polymer scaffold with pendant alkyne moieties ready for quantitative coupling with azides. tu-dresden.de |
| Polymer Modification | Introducing pendant alkyne groups onto a polymer backbone for grafting side chains or creating functional materials. acs.orgumich.edu | Polymer backbones can be acylated with 4-pentynoic acid to introduce alkyne groups, which are then used to graft azide-terminated polymers like PEG-N₃ via CuAAC. acs.org |
| Surface Functionalization | Modifying surfaces with alkyne groups to allow for the covalent attachment of polymers or biomolecules, creating tailored surface properties. umich.edu | Thiol-ene click reactions are widely used for surface functionalization due to their high efficiency and tolerance to various functional groups. alfa-chemistry.com |
Strategies for Material Science Applications, Including Phthalocyanines and Star Polymers
In material science, click chemistry is a key tool for constructing complex, well-defined macromolecular architectures. umich.edu this compound facilitates the synthesis of functional building blocks for advanced materials like phthalocyanines and star polymers.
Phthalocyanines are large, aromatic macrocycles with extensive applications in dyes, sensors, and photodynamic therapy due to their unique electronic and optical properties. nih.govresearchgate.net Functionalizing phthalocyanines allows for the tuning of these properties and improves their processability. One synthetic strategy involves modifying the phthalonitrile precursors before the cyclotetramerization reaction that forms the macrocycle. nih.govresearchgate.net this compound can be used to introduce terminal alkyne groups onto these precursors. The resulting alkyne-functionalized phthalocyanines can then be "clicked" to other molecules or polymer chains, creating novel hybrid materials. nih.gov
Star polymers are macromolecules consisting of several linear polymer chains ("arms") linked to a central core. semanticscholar.org Their unique topology gives them distinct properties compared to linear polymers, such as lower solution viscosity. The "arm-first" method for synthesizing star polymers often relies on click chemistry, where pre-synthesized polymer arms with clickable end-groups are attached to a multifunctional core. nih.gov this compound can be used to prepare an alkyne-functionalized core by reacting it with a molecule containing multiple nucleophilic sites (e.g., pentaerythritol). This multi-alkyne core can then be reacted with azide-terminated polymer arms via CuAAC to efficiently form a well-defined star polymer. nih.govnih.gov
| Material | Synthetic Strategy | Proposed Role of this compound |
|---|---|---|
| Phthalocyanines | Functionalization of phthalonitrile precursors prior to macrocyclization. researchgate.netnih.gov | Reacts with a functional group on the phthalonitrile (e.g., a hydroxyl group) to introduce a clickable alkyne handle for post-synthesis modification. |
| Star Polymers (Arm-First) | Clicking pre-made, azide-terminated polymer arms onto a multi-alkyne core. semanticscholar.orgnih.gov | Functionalizes a central molecule with multiple alkyne groups to create the core for the star polymer synthesis. |
Computational and Theoretical Studies
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical calculations are powerful tools for elucidating the intricate details of chemical reactions. However, no specific quantum mechanical investigations into the reaction mechanisms of Pent-4-ynyl trifluoromethanesulfonate (B1224126) have been found in the existing scientific literature.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to elucidate reaction pathways and mechanisms. A thorough review of academic databases indicates that no specific DFT calculations have been published to elucidate the reaction mechanisms involving Pent-4-ynyl trifluoromethanesulfonate.
Elucidation of Transition States and Reaction Intermediates
The characterization of transition states and reaction intermediates is crucial for a comprehensive understanding of a chemical reaction. Computational chemistry provides valuable insights into the geometry and energy of these transient species. At present, there are no published studies that computationally elucidate the transition states or reaction intermediates specifically for reactions of this compound.
Theoretical Prediction of Reactivity Profiles and Selectivity
Theoretical chemistry plays a significant role in predicting the reactivity and selectivity of chemical compounds. Such predictions can guide experimental work and the design of new synthetic routes. However, there are no dedicated theoretical studies in the literature that predict the reactivity profiles or selectivity of this compound.
Integration of Isotopic Labeling and Computational Validation
Isotopic labeling is an experimental technique used to trace the fate of atoms through a chemical reaction. The combination of isotopic labeling experiments with computational validation provides a powerful approach for confirming reaction mechanisms. A review of the literature indicates that no studies integrating isotopic labeling with computational validation have been conducted for this compound.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Pent-4-ynyl trifluoromethanesulfonate (B1224126) in solution. By analyzing various nuclei, a complete structural assignment can be achieved.
A multi-nuclear NMR analysis provides a complete picture of the molecule's carbon and hydrogen framework, along with confirmation of the triflate group.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentynyl chain. The terminal alkyne proton (H-5) would appear as a triplet at approximately 2.0 ppm. The methylene (B1212753) protons adjacent to the alkyne (H-3) would likely be a triplet of triplets around 2.4 ppm. The methylene group attached to the triflate oxygen (H-1) would be the most downfield-shifted signal of the alkyl chain, appearing as a triplet around 4.5 ppm due to the strong electron-withdrawing effect of the trifluoromethanesulfonate group. The central methylene protons (H-2) would appear as a quintet around 2.1 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The terminal alkyne carbon attached to the proton (C-5) is expected around 70 ppm, while the quaternary alkyne carbon (C-4) would be found further downfield, near 83 ppm. The carbon atom bonded to the highly electronegative triflate group (C-1) would be significantly deshielded, with a chemical shift anticipated around 80 ppm. The other methylene carbons (C-2 and C-3) would appear in the typical alkyl region, estimated at approximately 28 ppm and 14 ppm, respectively. The carbon of the trifluoromethyl group would appear as a quartet (due to coupling with the three fluorine atoms) at approximately 118 ppm. wikipedia.org
¹⁹F NMR: The fluorine-19 NMR spectrum is a key identifier for the triflate group. It is expected to show a sharp singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. Based on data from numerous triflate-containing compounds, this signal typically appears in the range of -74 to -79 ppm relative to a CFCl₃ standard. hw.ac.ukresearchgate.net
Table 1: Predicted NMR Spectroscopic Data for Pent-4-ynyl Trifluoromethanesulfonate
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (-CH₂-OTf) | ~ 4.5 (t) | ~ 80 |
| 2 (-CH₂-) | ~ 2.1 (quint) | ~ 28 |
| 3 (-CH₂-C≡) | ~ 2.4 (tt) | ~ 14 |
| 4 (-C≡CH) | - | ~ 83 |
| 5 (≡C-H) | ~ 2.0 (t) | ~ 70 |
| CF₃ | - | ~ 118 (q) |
| Nucleus | ¹⁹F Chemical Shift (δ, ppm) | |
| CF₃ | ~ -77 (s) |
Predicted shifts are based on standard chemical shift values and data from analogous structures. Multiplicity: s = singlet, t = triplet, q = quartet, quint = quintet, tt = triplet of triplets.
Variable Temperature (VT) NMR studies have not been reported for this compound. In principle, such studies could provide insights into the conformational dynamics of the pentynyl chain, such as the energy barrier for bond rotation. nih.gov For reactive intermediates like alkyl triflates, VT-NMR can also be used to monitor their stability and decomposition pathways at different temperatures or to study the kinetics of reactions in which they participate. ucl.ac.uk
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound would be characterized by sharp, strong absorptions corresponding to the alkyne and the triflate moieties. A strong, sharp peak for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch would appear as a weaker absorption near 2120 cm⁻¹. The triflate group gives rise to several very strong and characteristic bands, most notably the asymmetric S=O stretching vibration, which is typically observed in the 1410-1420 cm⁻¹ region. Other strong absorptions corresponding to S-O and C-F stretching are expected between 1000 and 1250 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| ≡C-H | Stretching | ~ 3300 |
| C≡C | Stretching | ~ 2120 |
| S=O | Asymmetric Stretching | ~ 1415 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) would be used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which can provide further structural confirmation. The molecular weight of the compound is 214.19 g/mol . Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M]+ or protonated molecule [M+H]+ could be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₅H₅F₃O₃S. Under harder ionization conditions (e.g., electron ionization), characteristic fragmentation would likely involve the loss of the triflate group (-SO₃CF₃, 149 amu) to give a pentynyl cation fragment (C₅H₅⁺) at m/z = 65.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
There are no published reports of a single-crystal X-ray diffraction analysis for this compound. This is not unexpected, as short-chain alkyl triflates are often liquids or low-melting solids at room temperature, making the growth of suitable single crystals for diffraction studies challenging. If a crystal structure were obtained, it would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its formation during synthesis.
Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of the reaction progress, showing the consumption of the starting material (pent-4-yn-1-ol) and the appearance of the more nonpolar triflate product.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC could be developed as methods for assessing the purity of the final product. However, given the thermal lability of many triflate esters, HPLC might be the more suitable technique for quantitative analysis. A reversed-phase HPLC method would likely be effective, where the compound's retention time would serve as a reliable identifier.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing the purity of a sample and for monitoring the progress of reactions where it is consumed or generated.
Research Findings: Methods for the analysis of related hydrophilic sulfonates, including the trifluoromethanesulfonate anion, have been developed utilizing mixed-mode liquid chromatography, which combines ion exchange and reversed-phase properties. researchgate.netnih.gov For Mass-Spec (MS) compatible applications, mobile phase additives like phosphoric acid can be substituted with formic acid. sielc.com A common approach for compounds like this compound involves reverse-phase chromatography. A C18 column is a typical stationary phase choice, offering effective separation based on hydrophobicity. nanobioletters.com
The mobile phase often consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of both polar and non-polar species. sielc.com For detection, HPLC systems can be coupled with a mass spectrometer (HPLC-MS). This provides high sensitivity and selectivity, enabling the accurate determination of the compound's mass-to-charge ratio (m/z) and fragmentation patterns, confirming its identity. google.com For instance, a method using a C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile under gradient elution has been reported for trifluoromethanesulfonic acid, with detection by an ESI mass spectrometer. google.com
Below is a representative data table for the HPLC analysis of a reaction mixture containing this compound.
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Purity (%) |
|---|---|---|---|
| 4-Pentyn-1-ol (Starting Material) | 3.5 | 85.1 | 2.1 |
| This compound | 8.2 | 217.0 | 96.5 |
| Dimerization Byproduct | 12.1 | - | 1.4 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring chemical reactions in real-time. wisc.edusigmaaldrich.com It is widely used to quickly determine the consumption of starting materials and the formation of products in syntheses involving this compound. wisc.edu
Research Findings: For a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase due to its polarity. wisc.edu The mobile phase, or eluent, is a solvent system whose polarity is optimized to achieve good separation of the spots on the plate. For a moderately polar compound like this compound, a mixture of ethyl acetate and hexanes is a common choice. The separation occurs as the mobile phase moves up the plate via capillary action, carrying the compounds at different rates depending on their structure and polarity. umich.edu
After development, the plate is visualized. While some compounds are visible under UV light, this compound may require a chemical stain for visualization. A potassium permanganate (B83412) stain is particularly effective, as it reacts with the alkyne functional group, appearing as a yellowish spot on a purple background. illinois.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. wisc.edu
The following table shows typical TLC results for monitoring the synthesis of this compound from 4-pentyn-1-ol.
| Compound | Rf Value (30% Ethyl Acetate in Hexanes) | Visualization Method |
|---|---|---|
| 4-Pentyn-1-ol (Starting Material) | 0.35 | Potassium Permanganate Stain |
| This compound (Product) | 0.60 | Potassium Permanganate Stain |
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as an initiator or monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the resulting polymers. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, providing a detailed analysis of the polymer's molecular weight distribution. lcms.czresearchgate.net
Research Findings: In a GPC experiment, a polymer solution is passed through a column packed with porous beads. lcms.cz Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains permeate the pores to varying extents and have a longer residence time in the column. lcms.cz This process effectively separates the polymer sample by size. The system is calibrated using polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate), to create a calibration curve. researchgate.netresearchgate.net
The primary data obtained from GPC are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. lcms.cz These values are critical for understanding the physical and mechanical properties of the polymer. A low PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable in high-performance materials.
The table below presents hypothetical GPC data for a polymer synthesized using this compound as an initiator.
| Polymer Sample | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|
| Polymer A | 25.4 | 28.2 | 1.11 |
| Polymer B | 48.1 | 55.3 | 1.15 |
Electrochemical Methods, Including Electrochemical Impedance Spectroscopy
Electrochemical methods can be employed to investigate the interfacial properties of materials derived from this compound. The terminal alkyne group of this molecule is particularly useful for surface modification, for example, by forming self-assembled monolayers (SAMs) on electrode surfaces via "click" chemistry or direct attachment. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing these modified interfaces. researchgate.net
Research Findings: EIS measures the impedance of a system over a range of frequencies by applying a small amplitude AC potential. researchgate.net The response, which includes both magnitude and phase shift, provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and capacitance. researchgate.net
When an electrode is modified with a layer derived from this compound, EIS can quantify the layer's barrier properties. A well-formed, dense monolayer will typically increase the charge-transfer resistance (Rct), indicating that the layer is effectively blocking the access of redox probes in the solution to the electrode surface. The data is commonly visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part) and fitted to an equivalent circuit model to extract quantitative parameters. researchgate.net
This table shows representative EIS data for a bare gold electrode compared to one modified with a film derived from this compound, analyzed using a Randles equivalent circuit.
| Electrode | Solution Resistance (Rs, Ω) | Charge-Transfer Resistance (Rct, kΩ) | Double-Layer Capacitance (Cdl, µF/cm²) |
|---|---|---|---|
| Bare Gold Electrode | 85 | 0.5 | 20.1 |
| Modified Gold Electrode | 88 | 150.2 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
